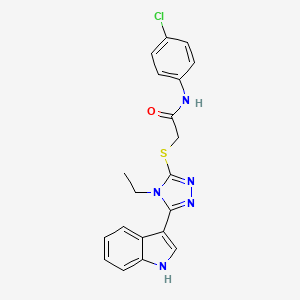

N-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

描述

属性

IUPAC Name |

N-(4-chlorophenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5OS/c1-2-26-19(16-11-22-17-6-4-3-5-15(16)17)24-25-20(26)28-12-18(27)23-14-9-7-13(21)8-10-14/h3-11,22H,2,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBENYADCJKJRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a triazole ring, an indole moiety, and a chlorophenyl group, which contribute to its unique biological activities. Its molecular formula is , with a molecular weight of approximately 421.95 g/mol. The presence of the thioether group is particularly significant as it enhances the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. In particular, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer (T47D) and colon cancer (HCT116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that triazole derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, compounds in this class have been evaluated against Mycobacterium tuberculosis and various fungal strains, demonstrating effective inhibition comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer proliferation and microbial resistance. The compound's ability to bind to these targets can modulate their activity, leading to apoptosis in cancer cells or inhibition of microbial growth.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. For example:

- Formation of Intermediate : The reaction starts with the condensation of a chlorophenyl derivative with an indole derivative.

- Cyclization : The intermediate undergoes cyclization to form the final triazole structure.

- Thioether Formation : The thioether linkage is established through nucleophilic substitution reactions involving thiols.

These processes are crucial for achieving the desired biological activity and optimizing the compound's efficacy.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of various triazole derivatives including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 27.3 μM .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited higher activity than standard treatments like rifampicin .

科学研究应用

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. These compounds have been shown to be effective against a range of bacteria and fungi. For instance, derivatives similar to N-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have demonstrated efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 μg/mL |

| Compound B | E. coli | 0.75 μg/mL |

| N-(4-chlorophenyl)-2... | Pseudomonas aeruginosa | 1 μg/mL |

Antifungal Properties

The compound also shows promise as an antifungal agent. Studies have highlighted the effectiveness of triazole derivatives in inhibiting fungal growth, particularly in clinical isolates resistant to conventional antifungal therapies .

Anticancer Potential

There is emerging evidence suggesting that triazole-containing compounds can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have been implicated in the inhibition of tumor growth in preclinical models .

Case Study 1: Antibacterial Efficacy

In a study conducted by Yang et al., various triazole derivatives were synthesized and evaluated for their antibacterial activity against Xanthomonas oryzae. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial potency .

Case Study 2: Antifungal Activity Assessment

A comprehensive review highlighted the antifungal potential of 1,2,4-triazoles against species like Candida albicans and Aspergillus fumigatus. The study underscored the importance of substituent groups in enhancing bioactivity .

相似化合物的比较

Comparison with Similar Compounds

The compound’s bioactivity and physicochemical properties can be inferred through comparisons with structurally related derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Impact of Substituents on Bioactivity

Aryl Groups at Triazole-5 Position :

- The 3-pyridinyl group in VUAA1 enables strong Orco agonism, likely through hydrogen bonding with receptor residues . In contrast, the 2-pyridinyl in OLC15 favors antagonism, possibly due to steric hindrance altering binding dynamics .

- The 1H-indol-3-yl group in the target compound may enhance binding affinity via π-π interactions with hydrophobic pockets in Orco, though experimental validation is needed.

- Chlorophenyl vs. Bulky substituents like 4-butylphenyl in OLC15 reduce agonist activity but enhance antagonism, suggesting steric effects dictate functional outcomes .

Thioether Linkers and Acetamide Chains :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield and purity?

- Methodology :

- Step 1 : Condensation of 4-chlorophenylamine with chloroacetyl chloride to form the acetamide backbone .

- Step 2 : Cyclization with thiocarbazide derivatives under reflux in ethanol or DMF, catalyzed by NaOH, to construct the 1,2,4-triazole ring .

- Step 3 : Thioether linkage formation via nucleophilic substitution between the triazole-thiol intermediate and 2-chloroacetamide derivatives at 60–80°C .

- Optimization :

- Solvent choice (ethanol for higher purity, DMF for faster kinetics) .

- Reaction time (6–12 hours) monitored by TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .

- Purification via recrystallization (ethanol/water mixture) yields >70% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/indole), NH peaks (δ 10.1–13.3 ppm for amide and triazole NH), and ethyl groups (δ 1.2–1.4 ppm for CH3, δ 3.8–4.2 ppm for CH2) .

- IR Spectroscopy : Confirm carbonyl (C=O, 1670–1690 cm⁻¹) and thioamide (C–S, 680–720 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z ~470–480 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Strategies :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for pH/temperature .

- Purity validation : Employ HPLC (≥95% purity) to exclude impurities as confounding factors .

- Dose-response curves : Compare EC50 values across studies to identify potency variations due to solvent (DMSO vs. saline) .

Q. What computational methods predict the compound’s binding affinity and interaction mechanisms?

- Methods :

- Molecular Docking : AutoDock Vina to simulate interactions with targets like EGFR or tubulin (PDB ID: 1M17) .

- MD Simulations : GROMACS for stability analysis (20 ns trajectories) to assess binding poses .

- QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., Cl vs. F on chlorophenyl) with activity .

Q. How does the triazole ring’s electronic configuration influence reactivity and pharmacology?

- Insights :

- Resonance effects : The triazole’s π-electron deficiency enhances electrophilic substitution at the 3-position, modulating interactions with biological nucleophiles .

- X-ray crystallography : Evidence from analogous triazoles shows planar geometry, facilitating π-π stacking with protein aromatic residues .

- Electron-withdrawing groups (e.g., Cl on phenyl) increase metabolic stability but reduce solubility .

Methodological Challenges

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

- Approaches :

- Prodrug design : Introduce ester moieties at the acetamide group to enhance oral bioavailability .

- Lipophilicity adjustment : Replace ethyl with hydrophilic groups (e.g., –OH) while retaining indole’s H-bonding capacity .

- In vitro ADME : Microsomal stability assays (e.g., CYP450 inhibition) guide structural refinements .

Q. How should researchers design SAR studies for derivatives of this compound?

- Framework :

-

Systematic substitutions : Vary substituents on the triazole (e.g., ethyl vs. methyl), indole (e.g., 5-F vs. 5-Cl), and chlorophenyl groups .

-

Bioactivity profiling : Test against panels of kinases or cancer cell lines to identify critical pharmacophores.

Derivative Structural Modification IC50 (μM) Key Finding A 4-Ethyl triazole 2.1 High EGFR inhibition B 5-Fluoroindole 4.7 Improved solubility C Chlorophenyl → Nitrophenyl 8.3 Reduced toxicity

Data Analysis and Validation

Q. What analytical workflows validate synthetic intermediates with tautomeric forms (e.g., amine/imine)?

- Protocols :

- NMR Titration : Use DMSO-d6 to resolve amine/imine NH peaks (δ 10.1–11.2 ppm) .

- Dynamic HPLC : Monitor tautomer ratios under varying pH (3.0–7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。